Cas no 850906-90-0 (2-(2-fluorophenyl)methyl-5-(4-methylphenyl)methoxy-1,2,3,4-tetrahydroisoquinolin-1-one)

2-(2-Fluorophenyl)methyl-5-(4-methylphenyl)methoxy-1,2,3,4-tetrahydroisoquinolin-1-one is a fluorinated tetrahydroisoquinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates both a 2-fluorophenyl and a 4-methylphenylmethoxy moiety, which may enhance binding affinity and metabolic stability in bioactive compounds. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those targeting neurological or cardiovascular pathways. Its well-defined chemical properties and synthetic versatility make it suitable for structure-activity relationship (SAR) studies and drug discovery efforts. The presence of fluorine can improve lipophilicity and bioavailability, while the tetrahydroisoquinoline scaffold offers a rigid framework for further functionalization.
2-(2-fluorophenyl)methyl-5-(4-methylphenyl)methoxy-1,2,3,4-tetrahydroisoquinolin-1-one structure
850906-90-0 structure
Product name:2-(2-fluorophenyl)methyl-5-(4-methylphenyl)methoxy-1,2,3,4-tetrahydroisoquinolin-1-one
CAS No:850906-90-0
MF:C24H22FNO2
MW:375.435389995575
CID:6208635
PubChem ID:2152143

2-(2-fluorophenyl)methyl-5-(4-methylphenyl)methoxy-1,2,3,4-tetrahydroisoquinolin-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluorophenyl)methyl-5-(4-methylphenyl)methoxy-1,2,3,4-tetrahydroisoquinolin-1-one
    • 2-[(2-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one
    • 2-(2-fluorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
    • 2-[(2-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
    • 850906-90-0
    • AKOS024583258
    • F0556-0509
    • Inchi: 1S/C24H22FNO2/c1-17-9-11-18(12-10-17)16-28-23-8-4-6-21-20(23)13-14-26(24(21)27)15-19-5-2-3-7-22(19)25/h2-12H,13-16H2,1H3
    • InChI Key: NORDDASMIILMMN-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CN1C(C2C=CC=C(C=2CC1)OCC1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 375.16345711g/mol
  • Monoisotopic Mass: 375.16345711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 29.5Ų

2-(2-fluorophenyl)methyl-5-(4-methylphenyl)methoxy-1,2,3,4-tetrahydroisoquinolin-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0556-0509-20mg
2-[(2-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850906-90-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0556-0509-5μmol
2-[(2-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850906-90-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0556-0509-10μmol
2-[(2-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850906-90-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0556-0509-2μmol
2-[(2-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850906-90-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0556-0509-20μmol
2-[(2-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850906-90-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0556-0509-2mg
2-[(2-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850906-90-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0556-0509-25mg
2-[(2-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850906-90-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0556-0509-50mg
2-[(2-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850906-90-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0556-0509-10mg
2-[(2-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850906-90-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0556-0509-15mg
2-[(2-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
850906-90-0 90%+
15mg
$89.0 2023-05-17

Additional information on 2-(2-fluorophenyl)methyl-5-(4-methylphenyl)methoxy-1,2,3,4-tetrahydroisoquinolin-1-one

Introduction to Compound CAS No. 850906-90-0: 2-(2-Fluorophenyl)methyl-5-(4-methylphenyl)methoxy-1,2,3,4-tetrahydroisoquinolin-1-one

The compound with CAS No. 850906-90-0, named 2-(2-fluorophenyl)methyl-5-(4-methylphenyl)methoxy-1,2,3,4-tetrahydroisoquinolin-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its complex structure, which includes a tetrahydroisoquinolinone backbone with substituted phenyl groups and a methoxy functional group. The presence of a fluorine atom in the aromatic ring further adds to its uniqueness and potential applications.

Recent studies have highlighted the importance of such compounds in drug discovery and development. The tetrahydroisoquinolinone core is known for its ability to interact with various biological targets, making it a valuable scaffold for medicinal chemists. The substitution patterns on the aromatic rings play a crucial role in determining the compound's pharmacokinetic properties, such as bioavailability and metabolic stability.

The synthesis of 2-(2-fluorophenyl)methyl-5-(4-methylphenyl)methoxy-1,2,3,4-tetrahydroisoquinolin-1-one involves a series of carefully designed organic reactions. Researchers have employed methodologies such as Suzuki coupling and Stille coupling to construct the aromatic rings with precise substitution patterns. The introduction of the methoxy group and the fluorine atom requires meticulous control over reaction conditions to ensure high yields and purity.

In terms of applications, this compound has shown promise in several areas. Its ability to modulate enzyme activity makes it a potential candidate for enzyme inhibitors or receptor agonists/antagonists. Recent research has explored its role in inhibiting key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These findings suggest that the compound could be developed into a therapeutic agent for conditions like Alzheimer's disease.

Moreover, the methoxy group in the structure contributes to the compound's solubility and stability in physiological environments. This feature is critical for drug delivery systems and ensures that the compound can effectively reach its target site within the body. The presence of the fluorine atom also enhances the compound's lipophilicity, which is essential for crossing biological membranes.

Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various biological targets at an atomic level. Molecular docking studies have revealed that the tetrahydroisoquinolinone core can form strong hydrogen bonds with key residues in enzyme active sites. This insight has guided further optimization of the compound's structure to improve its binding affinity and selectivity.

The development of analogs with varying substitution patterns on the aromatic rings has also been explored. For instance, substituting the fluorine atom with other halogens or electron-withdrawing groups has been shown to modulate the compound's activity against specific targets. These studies underscore the versatility of this compound as a platform for exploring new chemical entities with diverse biological activities.

In conclusion, 2-(2-fluorophenyl)methyl-5-(4-methylphenyl)methoxy-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 850906-90-0) represents a significant advancement in organic chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for drug discovery and development. With ongoing research into its biological activities and potential therapeutic applications, this compound holds great promise for addressing unmet medical needs in various disease areas.

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